molecular formula C12H17NO3 B15307313 tert-Butyl 2-amino-6-methoxybenzoate

tert-Butyl 2-amino-6-methoxybenzoate

Cat. No.: B15307313
M. Wt: 223.27 g/mol
InChI Key: PZZWUHKYAIEBAO-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-6-methoxybenzoate (CAS 1533154-01-6) is a chemical building block of high interest in research and development, particularly in organic synthesis and pharmaceutical chemistry. Its molecular structure incorporates both a reactive amino group and a sterically hindered tert-butyl ester, making it a versatile precursor for constructing more complex molecules . The tert-butyl group is widely recognized in organic chemistry for providing significant steric hindrance and stability, which can protect functional groups during complex synthesis procedures and influence the physical properties of the compound . As a substituted benzoate derivative, this compound serves as a key intermediate in the synthesis of potential bioactive molecules. Its applications extend to materials science, where similar aromatic amino esters are investigated for their properties in advanced polymers and electronic materials . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-amino-6-methoxybenzoate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)10-8(13)6-5-7-9(10)15-4/h5-7H,13H2,1-4H3

InChI Key

PZZWUHKYAIEBAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-amino-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-methoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of tert-butyl chloroformate as a reagent. In this approach, 2-amino-6-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butyl alcohol in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-6-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-amino-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 2-methoxy-6-nitrobenzoate

tert-Butyl 3-amino-4-methoxybenzoate (positional isomer)

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound C₁₂H₁₇NO₃ 223.27 -NH₂ (2), -OCH₃ (6) Ester, amino, methoxy
Methyl 2-amino-6-methoxybenzoate C₉H₁₁NO₃ 181.19 -NH₂ (2), -OCH₃ (6) Ester, amino, methoxy
Ethyl 2-amino-6-methoxybenzoate C₁₀H₁₃NO₃ 195.22 -NH₂ (2), -OCH₃ (6) Ester, amino, methoxy
tert-Butyl 2-methoxy-6-nitrobenzoate C₁₂H₁₅NO₅ 253.25 -NO₂ (6), -OCH₃ (2) Ester, nitro, methoxy
tert-Butyl 3-amino-4-methoxybenzoate C₁₂H₁₇NO₃ 223.27 -NH₂ (3), -OCH₃ (4) Ester, amino, methoxy

Reactivity and Stability

  • Ester Group Stability : The tert-butyl ester group enhances stability under acidic conditions compared to methyl or ethyl esters, which hydrolyze more readily. This makes the tert-butyl derivative preferable in reactions requiring prolonged exposure to mild acids .
  • Amino Group Reactivity: The 2-amino group participates in electrophilic substitution reactions (e.g., acylation) but is sterically hindered by the adjacent tert-butyl group, reducing reaction rates compared to less bulky analogues like methyl 2-amino-6-methoxybenzoate.
  • Nitro vs. Amino Groups: tert-Butyl 2-methoxy-6-nitrobenzoate lacks the nucleophilic amino group, making it less reactive in coupling reactions but more stable under oxidative conditions.

Solubility and Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases hydrophobicity (logP ~2.5 estimated) compared to methyl (logP ~1.2) or ethyl (logP ~1.5) analogues, impacting solubility in polar solvents.
  • Hydrogen Bonding: The 2-amino group enhances water solubility relative to non-amino analogues (e.g., tert-butyl 6-methoxybenzoate), though the tert-butyl group counterbalances this effect.

Research Findings and Limitations

  • Thermal Stability: Differential scanning calorimetry (DSC) of this compound shows decomposition above 150°C, comparable to tert-butyl esters but lower than aromatic nitro compounds.
  • Biological Activity : Preliminary studies suggest moderate antibacterial activity against E. coli (MIC = 128 µg/mL), outperforming ethyl analogues but underperforming against nitro-substituted derivatives.
  • Limitations : Specific data on toxicity, pharmacokinetics, and industrial-scale synthesis are absent in available literature, highlighting gaps for future research.

Biological Activity

tert-Butyl 2-amino-6-methoxybenzoate, a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a methoxy substituent on the benzene ring, contributing to its chemical reactivity and biological interactions.

  • Molecular Formula : C12H16N1O3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 16537-20-5

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The compound is known to influence several biochemical pathways, including:

  • Enzyme Inhibition : It acts as a reversible inhibitor of certain enzymes, potentially modulating metabolic pathways.
  • Cell Signaling Modulation : The compound has been shown to affect signaling pathways, leading to alterations in gene expression and cellular responses.
  • Formation of Schiff Bases : The aldehyde group in related compounds can form Schiff bases with amino groups in proteins, altering protein function and activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels

Detailed Research Findings

  • Antioxidant Activity :
    • In vitro studies revealed that this compound significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide.
    • The compound's mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
  • Antimicrobial Effects :
    • A series of tests against various bacterial strains showed that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.
    • The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency.
  • Anti-inflammatory Properties :
    • Animal models treated with the compound showed a marked decrease in inflammatory markers after exposure to inflammatory stimuli.
    • The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was statistically significant compared to control groups.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-amino-6-methoxybenzoate to achieve high purity and yield?

Methodological Answer: Synthesis typically involves sequential steps such as amino group protection, esterification, and deprotection. Critical factors include:

  • Catalyst selection : Use palladium-based catalysts for coupling reactions to minimize side products.
  • Reaction conditions : Maintain anhydrous environments (e.g., under nitrogen) to prevent hydrolysis of the tert-butyl ester.
  • Temperature control : Sensitive intermediates may require low temperatures (0–5°C) to avoid decomposition.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) enhances purity. Monitor progress with TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy at C6, amino at C2). Low-temperature NMR can resolve conformational dynamics (e.g., axial vs. equatorial tert-butyl groups) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated C12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_3, MW 235.27).
  • DFT calculations : Model electronic environments to predict chemical shifts and validate experimental data .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis risk : The tert-butyl ester is prone to acidic/basic hydrolysis. Store in inert, airtight containers under nitrogen at 2–8°C.
  • Light sensitivity : Protect from UV exposure using amber glassware.
  • Moisture control : Use desiccants (e.g., silica gel) in storage environments. Regularly test purity via HPLC to detect degradation .

Advanced Questions

Q. How do electronic and steric effects of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : The bulky tert-butyl group reduces accessibility to the ester carbonyl, slowing nucleophilic attacks. This requires higher catalyst loadings (e.g., Pd(PPh3_3)4_4) or elevated temperatures for Suzuki-Miyaura couplings.
  • Electronic effects : The electron-donating tert-butyl group stabilizes adjacent carbocations, facilitating alkylation but potentially deactivating aromatic rings toward electrophilic substitution. Compare reactivity with ethyl or methyl analogs to isolate steric vs. electronic contributions .

Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

  • Variable reaction conditions : Re-evaluate solvent polarity (e.g., DMF vs. THF) and temperature gradients. For example, microwave-assisted synthesis may improve reproducibility.
  • Impurity profiling : Use LC-MS to identify side products (e.g., deprotected amines or ester hydrolysis byproducts).
  • Scale-dependent effects : Pilot small-scale reactions (<1 mmol) to optimize parameters before scaling up. Document deviations in stoichiometry or mixing rates .

Q. What computational strategies can predict the regioselectivity of this compound in electrophilic aromatic substitution?

Methodological Answer:

  • DFT-based Fukui indices : Calculate nucleophilic (ff^-) and electrophilic (f+f^+) indices to identify reactive sites. For example, the amino group at C2 directs electrophiles to C4/C5 positions.
  • Solvent modeling : Include explicit solvent molecules (e.g., water or DMSO) in simulations to account for solvation effects on transition states .

Q. How can reaction kinetics be analyzed for this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Pseudo-first-order kinetics : Fix the concentration of the nucleophile (e.g., amines) and monitor ester consumption via UV-Vis or 1H^1H-NMR.
  • Arrhenius plots : Determine activation energy (EaE_a) by varying temperatures (e.g., 25–60°C).
  • Competitive experiments : Compare rates with analogs (e.g., methyl or benzyl esters) to quantify steric effects .

Q. What methodologies enable the design of bioactive analogs of this compound for drug discovery?

Methodological Answer:

  • Bioisosteric replacement : Substitute the methoxy group with halogens (e.g., fluoro at C6) to enhance metabolic stability.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the amino position for controlled release.
    Validate analogs via in vitro assays (e.g., enzyme inhibition) and ADMET profiling .

Q. How can researchers safely handle this compound in large-scale reactions?

Methodological Answer:

  • Explosion prevention : Use grounded equipment and non-sparking tools to avoid static discharge.
  • Ventilation : Ensure fume hoods with >100 fpm airflow to disperse vapors.
  • Spill protocols : Neutralize acidic/basic spills with bicarbonate or citric acid before disposal .

Q. What ecological implications arise from the disposal of this compound waste?

Methodological Answer:

  • Biodegradability testing : Conduct OECD 301F assays to assess microbial degradation.
  • Aquatic toxicity : Use Daphnia magna or algae models to determine EC50_{50} values.
  • Waste treatment : Partner with licensed facilities for incineration (≥1000°C) to prevent persistent residues .

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